molecular formula C20H30O B12417020 all-trans-Retinol-d5

all-trans-Retinol-d5

Cat. No.: B12417020
M. Wt: 291.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-LHAZDGMOSA-N
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Description

All-trans-Retinol-d5: is a deuterated form of all-trans-Retinol, a derivative of vitamin A. This compound is often used as an internal standard in mass spectrometry for the quantification of all-trans-Retinol due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds during analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinol-d5 involves the incorporation of deuterium atoms into the all-trans-Retinol molecule. This can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes several steps:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: All-trans-Retinol-d5 can undergo oxidation to form all-trans-Retinoic acid-d5. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of all-trans-Retinyl acetate-d5. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur where the hydroxyl group of this compound is replaced with other functional groups. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Scientific Research Applications

All-trans-Retinol-d5 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of retinoids.

    Biology: Studied for its role in cellular processes such as differentiation and proliferation.

    Medicine: Investigated for its potential therapeutic effects in conditions like acute promyelocytic leukemia and skin disorders.

    Industry: Utilized in the formulation of cosmetic products and dietary supplements

Mechanism of Action

All-trans-Retinol-d5 exerts its effects by interacting with retinoic acid receptors in the body. These receptors are nuclear receptors that regulate the transcription of target genes involved in various biological processes. The binding of this compound to these receptors leads to the activation or repression of gene expression, which in turn affects cellular functions such as differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

    All-trans-Retinoic acid-d5: A deuterated form of all-trans-Retinoic acid, used as an internal standard in mass spectrometry.

    All-trans-Retinyl acetate-d5: A deuterated form of all-trans-Retinyl acetate, used in similar applications as all-trans-Retinol-d5.

    Retinol-d5: Another deuterated form of retinol, used for similar purposes

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it a valuable tool in research and industry .

Properties

Molecular Formula

C20H30O

Molecular Weight

291.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2

InChI Key

FPIPGXGPPPQFEQ-LHAZDGMOSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/CO)/C)/C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

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